2-Bromo-5-iodothiophene
CAS No.: 29504-81-2
Cat. No.: VC1977210
Molecular Formula: C4H2BrIS
Molecular Weight: 288.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29504-81-2 |
---|---|
Molecular Formula | C4H2BrIS |
Molecular Weight | 288.93 g/mol |
IUPAC Name | 2-bromo-5-iodothiophene |
Standard InChI | InChI=1S/C4H2BrIS/c5-3-1-2-4(6)7-3/h1-2H |
Standard InChI Key | TXFAIAIVSBOWOH-UHFFFAOYSA-N |
SMILES | C1=C(SC(=C1)I)Br |
Canonical SMILES | C1=C(SC(=C1)I)Br |
Introduction
Chemical Identity and Structure
2-Bromo-5-iodothiophene is a heterocyclic compound featuring a thiophene ring with bromine and iodine atoms at the 2- and 5-positions, respectively. This dihalogenated structure creates unique reactivity patterns that make it valuable for selective transformations.
Basic Information
The compound possesses the following fundamental characteristics:
Parameter | Value |
---|---|
Chemical Formula | C₄H₂BrIS |
Molecular Weight | 288.93 g/mol |
CAS Number | 29504-81-2 |
IUPAC Name | 2-bromo-5-iodothiophene |
SMILES Notation | BrC1=CC=C(I)S1 |
InChI Key | TXFAIAIVSBOWOH-UHFFFAOYSA-N |
The molecular structure features a planar thiophene ring with bromide at the 2-position and iodide at the 5-position, creating a versatile synthetic intermediate with distinctive reactivity at each halogenated site .
Physical and Chemical Properties
The physical and chemical properties of 2-Bromo-5-iodothiophene are central to understanding its behavior in various applications and reaction conditions.
Physical Properties
The compound exhibits the following physical characteristics:
Property | Value |
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Physical State | Liquid (at room temperature) |
Color | Clear to pale yellow |
Density | 2.5±0.1 g/cm³ |
Boiling Point | 244.8±25.0 °C at 760 mmHg |
Flash Point | 101.8±23.2 °C |
Storage Temperature | 2-8 °C (recommended) |
Special Storage | Keep in dark place, inert atmosphere |
These properties render it suitable for various organic reactions, though proper handling and storage are necessary to maintain stability .
Chemical Reactivity
The differential reactivity between the carbon-bromine and carbon-iodine bonds represents one of the most valuable aspects of this compound. The carbon-iodine bond is generally more reactive in metal-catalyzed coupling reactions, allowing for selective transformations. This reactivity differential enables sequential functionalization strategies in organic synthesis, with the iodine position typically reacting first under palladium-catalyzed conditions .
Furthermore, the electron-withdrawing effects of both halogen substituents influence the electronic properties of the thiophene ring, affecting its behavior in electrochemical studies and polymerization reactions .
Synthesis Methods
Several methods have been developed for the synthesis of 2-Bromo-5-iodothiophene, with the most common approach involving direct halogenation of 2-bromothiophene.
Direct Iodination of 2-Bromothiophene
The most frequently reported method involves the iodination of 2-bromothiophene using iodine and nitric acid:
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Reagents: 2-bromothiophene, iodine, nitric acid (8.5 M), dichloromethane
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Conditions: 50°C, stirring under nitrogen for 6 hours
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Workup: Quenching with water, extraction with dichloromethane, washing with aqueous sodium thiosulfate
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Purification: Kugelrohr distillation (95°C/3mm Hg)
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Yield: >90%
The detailed procedure as described in literature involves combining dichloromethane (8 mL), 2-bromothiophene (0.38 mL, 3.9 mmol), and 8.5 M nitric acid (6.0 mL) with iodine (0.50g, 2.0 mmol) in a three-neck round bottom flask fitted with a reflux condenser. The mixture is heated to 50°C and stirred under nitrogen for 6 hours .
Alternative Synthetic Approaches
While the direct iodination method is most common, alternative approaches may include:
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Bromination of 2-iodothiophene
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Sequential halogenation of thiophene
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Metal-catalyzed halogen exchange reactions
These alternative routes may be preferred depending on reagent availability, scale requirements, or when specific regioselectivity is needed .
Applications in Organic Synthesis
2-Bromo-5-iodothiophene serves as a valuable building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Synthesis of "Acetylene-Expanded" Tridentate Ligands
One significant application is the preparation of "acetylene-expanded" tridentate ligands. These compounds are synthesized through palladium-catalyzed cross-coupling reactions between 2-Bromo-5-iodothiophene and terminal alkynes. For example, the reaction with 2,6-diethynylpyridine produces 2,6-bis[2-(5-bromo-2-thiophenyl)ethynyl]pyridine (compound 7 in the study) .
The procedure involves:
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Combining 2-Bromo-5-iodothiophene (0.32g, 1.1 mmol), 2,6-diethynylpyridine (0.067g, 0.53 mmol), and bis(triphenylphosphine)palladium(II) chloride (0.0090g, 2.5 mol%) in a three-neck flask
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Flushing with nitrogen and adding diethylamine (20 mL)
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Adding copper iodide (0.0025g, 2.5 mol%)
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Reacting for 10 hours, followed by workup and purification
This reaction demonstrates the selective reactivity of the iodine position in Sonogashira coupling reactions, allowing for the synthesis of extended π-conjugated systems .
Cross-Coupling Reactions
The differential reactivity of the halogen substituents makes 2-Bromo-5-iodothiophene particularly valuable in sequential cross-coupling strategies:
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Initial selective reaction at the more reactive C-I bond
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Subsequent functionalization at the C-Br position under more forcing conditions
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Generation of asymmetrically substituted thiophene derivatives
These stepwise functionalization approaches enable the construction of complex molecular architectures from a single thiophene precursor .
Applications in Polymer Science
2-Bromo-5-iodothiophene and its derivatives have found significant applications in polymer science, particularly in the controlled synthesis of conductive polymers.
Controlled Polymerization Studies
Research has demonstrated the utility of 2-Bromo-5-iodothiophene in controlled polymerization reactions. A key study examined the effect of LiCl as an additive on the polymerization kinetics using Ni(dppp)Cl₂ as a catalyst. The findings revealed that the propagation rate constant strongly depends on the ratio [LiCl]/[M], with a fourfold excess of LiCl resulting in a rate constant approximately 20 times higher than reactions without LiCl addition .
The polymerization mechanism involves:
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Activation of the monomer via formation of a Grignard reagent
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Catalyst-controlled chain growth
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Sequential addition of monomer units
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Termination processes
This controlled approach enables the synthesis of well-defined polythiophene derivatives with targeted molecular weights and narrow polydispersity .
External Initiation of Polymerization
Another significant application involves the external initiation of polymerization reactions. Studies have investigated the influence of initiator structure on the polymerization of 2-Bromo-5-iodo-3-hexylthiophene. The research demonstrated that steric effects, particularly from ortho substituents, play a crucial role in the polymerization mechanism. These findings provide valuable insights into the design of effective initiators for controlled synthesis of functionalized polythiophenes .
The externally initiated approach offers several advantages:
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Better control over end-group functionality
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Ability to incorporate specific functional groups at polymer chain ends
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Potential for block copolymer synthesis
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Improved control over molecular weight distribution
These features make 2-Bromo-5-iodothiophene derivatives valuable building blocks for advanced polymer materials with tailored properties .
Applications in Solar Cell Technology
Recent research has highlighted the potential of 2-Bromo-5-iodothiophene in photovoltaic applications, particularly in polymer solar cells (PSCs).
Morphology Control in Polymer Solar Cells
A notable application involves the use of 2-Bromo-5-iodothiophene as an efficient solvent additive for optimizing the morphology of polymer solar cells. Research has demonstrated that this compound can function as a morphology-controlling agent for PM6:Y-series binary polymer solar cells, leading to improved device performance .
The key advantages observed include:
Compared to symmetrical halogenated thiophenes like 2,5-dibromothiophene (DBT) and 2,5-diiodothiophene (DIT), 2-Bromo-5-iodothiophene's asymmetric structure enables superior performance by forming dimers with the nonfullerene acceptor Y6 with minimal steric hindrance .
Efficiency Improvements
The application of 2-Bromo-5-iodothiophene as an additive has contributed to achieving high-efficiency polymer solar cells, with reported efficiencies reaching 18.53%. This represents a significant advancement in organic photovoltaic technology and demonstrates the compound's value in emerging clean energy applications .
Applications in Medicinal Chemistry
Though less explored than its applications in materials science, 2-Bromo-5-iodothiophene serves as a precursor to compounds with potential biological activity.
Thiophene Derivatives with Anticancer Properties
Thiophene derivatives structurally related to 2-Bromo-5-iodothiophene have demonstrated promising anticancer activities. For instance, a thiophene derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT), showed selective cytotoxicity against several cancer cell lines including LnCap, HepG2, and Caco-2, with EC₅₀ values of 138.573 μM, 185.931 μM, and 108.657 μM, respectively .
The mechanism of action involves:
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Induction of apoptosis via changes in caspase3, Bcl-2, and Bax expression
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Decrease in total thiol content and GST activities
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Selective inhibition of GST enzymes
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Antibacterial activity against Staphylococcus aureus
These findings suggest potential applications for 2-Bromo-5-iodothiophene derivatives in the development of new therapeutic agents .
Hazard Type | Classification | Code |
---|---|---|
Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
Skin Irritation | Category 2 | H315: Causes skin irritation |
Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These hazard classifications necessitate appropriate safety measures during handling and storage .
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